![molecular formula C13H13F3O2 B2404217 1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid CAS No. 1439902-85-8](/img/structure/B2404217.png)
1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid
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Overview
Description
“1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 151157-58-3 . It has a molecular weight of 244.21 and its IUPAC name is 1-[3-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11F3O2/c13-12(14,15)9-4-1-3-8(7-9)11(10(16)17)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,16,17) .Physical And Chemical Properties Analysis
The compound has a storage temperature of 2-8°C .Scientific Research Applications
1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst in the synthesis of polymers and other materials. In addition, this compound has been used in the synthesis of heterocyclic compounds, such as pyrroles, pyrazoles, and indoles.
Mechanism of Action
Mode of Action
It is known that compounds with a trifluoromethyl group often interact with their targets through processes such as radical trifluoromethylation . This involves the addition of a trifluoromethyl group to carbon-centered radical intermediates
Biochemical Pathways
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is involved in the trifluoromethylation of carbon-centered radical intermediates . The downstream effects of these interactions on biochemical pathways need further investigation.
Advantages and Limitations for Lab Experiments
1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is also stable and non-toxic. In addition, it has been shown to be a strong nucleophile, which allows it to react with other molecules to form new compounds. However, this compound has some limitations for use in laboratory experiments. It is not soluble in water, and it is also sensitive to light and air.
Future Directions
1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid has numerous potential applications in the future. It could be used in the synthesis of new pharmaceuticals, agrochemicals, and other organic compounds. In addition, it could be used as a catalyst in the synthesis of polymers and other materials. Furthermore, it could be used in the synthesis of heterocyclic compounds, such as pyrroles, pyrazoles, and indoles. Finally, it could be used to study the biochemical and physiological effects of this compound on various organisms.
Synthesis Methods
1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid is synthesized through a two-step process. The first step involves the reaction of trifluoromethylbenzene with cyclobutene in the presence of a palladium catalyst. This reaction produces a cyclobutene-trifluoromethylbenzene adduct, which is then reacted with anhydrous hydrogen fluoride to yield this compound.
Safety and Hazards
properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O2/c14-13(15,16)10-4-1-3-9(7-10)8-12(11(17)18)5-2-6-12/h1,3-4,7H,2,5-6,8H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFJHJJRYWEQFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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